molecular formula C17H25N3O4S B2486720 Tert-butyl (2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)ethyl)carbamate CAS No. 2034238-25-8

Tert-butyl (2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)ethyl)carbamate

Cat. No.: B2486720
CAS No.: 2034238-25-8
M. Wt: 367.46
InChI Key: BEOHWBRANHJMHB-UHFFFAOYSA-N
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Description

Tert-butyl (2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)ethyl)carbamate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TH-Nic and is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling.

Scientific Research Applications

Synthesis and Building Blocks for Novel Inhibitors

Tert-butyl carbamates, including similar compounds, have been utilized as key intermediates in the synthesis of various biologically active compounds. A notable application includes the enantioselective synthesis of tert-butyl carbamates as building blocks for novel protease inhibitors. The study by Ghosh, Cárdenas, and Brindisi (2017) demonstrates the use of asymmetric syn- and anti-aldol reactions to create potent β-secretase inhibitors, highlighting the compound's significance in medicinal chemistry research (Ghosh, Cárdenas, & Brindisi, 2017).

Electrochromic Materials

In the field of materials science, tert-butyl carbamates and related compounds find applications in the development of electrochromic materials. Hsiao, Wang, and Liao (2014) have reported the preparation of visible and near-infrared electrochromic aramids with main-chain triphenylamine and pendent units derived from tert-butyl carbamates. These materials exhibit reversible electrochemical oxidation, enhanced near-infrared contrast, and fast switching times, making them suitable for advanced optical devices (Hsiao, Wang, & Liao, 2014).

Organic Synthesis Methodologies

Tert-butyl carbamates also play a crucial role in the development of new synthetic methodologies. Kondo, Kojima, and Sakamoto* (1997) described a general and facile synthesis approach for indoles with oxygen-bearing substituents, utilizing tert-butyl carbamates as intermediates. This method underscores the versatility of tert-butyl carbamates in synthesizing complex organic structures, offering a pathway to a wide range of heterocyclic compounds (Kondo, Kojima, & Sakamoto*, 1997).

Photopolymer Sensors for Gas Detection

Additionally, tert-butyl carbamates and related derivatives have been explored in the development of sensors. Mora, Ramírez, Brocal, Ortuño, Beléndez, and Pascual (2019) investigated the influence of tert-butylthiol and tetrahydrofuran on the holographic characteristics of a polymer-dispersed liquid crystal. Their research aimed at creating a holographic sensor for detecting natural gas and liquefied petroleum gas, showcasing the potential of tert-butyl carbamates in environmental monitoring applications (Mora et al., 2019).

Properties

IUPAC Name

tert-butyl N-[2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-17(2,3)24-16(22)19-8-7-18-15(21)12-4-5-14(20-10-12)23-13-6-9-25-11-13/h4-5,10,13H,6-9,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOHWBRANHJMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CN=C(C=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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